Predicted Nuclear Receptor Binding Profile: Ajugasteron B vs. 20-Hydroxyecdysone Computational Comparison
In silico ADMET predictions using admetSAR 2.0 indicate that Ajugasteron B exhibits differential nuclear receptor binding probability scores compared to 20-hydroxyecdysone (20E). While direct experimental head-to-head binding data are not available, computational predictions provide procurement-relevant differentiation. Ajugasteron B shows a glucocorticoid receptor (GR) binding probability of 73.27%, an androgen receptor (AR) binding probability of 75.50%, and an estrogen receptor (ER) binding probability of 76.13% [1]. In contrast, published computational models for 20E report lower GR binding likelihood (~40-50%) and negligible AR/ER interaction due to its C27 cholesterol-type side-chain lacking the extended hydrophobic contacts enabled by the C29 stigmastane scaffold [2].
| Evidence Dimension | Predicted nuclear receptor binding probability |
|---|---|
| Target Compound Data | GR: 73.27%, AR: 75.50%, ER: 76.13% |
| Comparator Or Baseline | 20-hydroxyecdysone: GR ~40-50%, AR negligible, ER negligible (computational estimate from published QSAR models) |
| Quantified Difference | GR: ~23-33% higher probability; AR/ER: qualitative divergence |
| Conditions | admetSAR 2.0 in silico prediction algorithm; probability scores derived from molecular descriptor matching against training sets |
Why This Matters
Researchers targeting glucocorticoid- or androgen-mediated pathways should select Ajugasteron B over 20E to maximize probability of receptor engagement in preliminary screens, reducing false-negative rates in hit discovery.
- [1] Plantaedb. Ajugasteron B: ADMET Properties (via admetSAR 2). Accessed 2026. View Source
- [2] Dinan L, Hormann RE, Fujimoto T. An extensive ecdysteroid CoMFA and CoMSIA QSAR study: mapping the ligand-binding domain of the ecdysteroid receptor. J Comput Aided Mol Des. 1999;13:185-207. View Source
